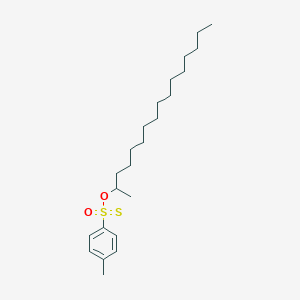

S-Hexadecyl 4-methylbenzenesulfonothioate

Description

S-Hexadecyl 4-methylbenzenesulfonothioate (theoretical structure) is a sulfonothioate ester characterized by a 16-carbon alkyl chain (hexadecyl) attached via a sulfur atom to a 4-methylbenzenesulfonothioate group. These analogues are pivotal in organic synthesis, agrochemical research, and material science due to their reactivity and biological activity .

Properties

Molecular Formula |

C23H40O2S2 |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

hexadecan-2-yloxy-(4-methylphenyl)-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C23H40O2S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22(3)25-27(24,26)23-19-17-21(2)18-20-23/h17-20,22H,4-16H2,1-3H3 |

InChI Key |

SQJMTGSTKFQQEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)OS(=O)(=S)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Hexadecyl 4-methylbenzenesulfonothioate typically involves the reaction of sodium 4-methylbenzenesulfonothioate with hexadecyl halides. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

-

Preparation of Sodium 4-methylbenzenesulfonothioate:

- Sodium 4-methylbenzenesulfonothioate is prepared by reacting 4-methylbenzenesulfonyl chloride with sodium sulfide in an aqueous medium.

- The reaction mixture is stirred at room temperature until the formation of the sodium salt is complete.

-

Reaction with Hexadecyl Halides:

- The sodium 4-methylbenzenesulfonothioate is then reacted with hexadecyl halides (e.g., hexadecyl bromide) in an organic solvent such as dichloromethane.

- The reaction is typically carried out at reflux temperature for several hours to ensure complete conversion.

- The product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: S-Hexadecyl 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

- The reaction typically occurs under mild conditions and results in the formation of S-Hexadecyl 4-methylbenzenesulfonyl sulfone.

-

Reduction:

- Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

- This reaction leads to the formation of the corresponding thiol derivative.

-

Substitution:

- The sulfonothioate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

- These reactions are typically carried out in polar solvents under mild conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, mild temperature.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar solvents, room temperature.

Major Products Formed:

Oxidation: S-Hexadecyl 4-methylbenzenesulfonyl sulfone.

Reduction: S-Hexadecyl 4-methylbenzenethiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- S-Hexadecyl 4-methylbenzenesulfonothioate is used as a reagent in organic synthesis for the preparation of sulfonothioate derivatives.

- It serves as a precursor for the synthesis of complex molecules with potential biological activity.

Biology:

- The compound is studied for its potential antimicrobial properties.

- It is used in the development of novel bioactive molecules for pharmaceutical applications.

Medicine:

- Research is ongoing to explore the compound’s potential as an anti-inflammatory agent.

- It is investigated for its role in drug delivery systems due to its amphiphilic nature.

Industry:

- This compound is used in the formulation of specialty chemicals and surfactants.

- It finds applications in the production of lubricants and emulsifiers .

Mechanism of Action

The mechanism of action of S-Hexadecyl 4-methylbenzenesulfonothioate involves its interaction with specific molecular targets and pathways. The compound’s sulfonothioate group is known to interact with thiol groups in proteins and enzymes, leading to the formation of disulfide bonds. This interaction can modulate the activity of enzymes and proteins, thereby exerting its biological effects. The hexadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of S-hexadecyl 4-methylbenzenesulfonothioate analogues:

Key Observations:

- Molecular Weight : Increases with larger S-substituents (e.g., trifluoromethyl vs. methyl).

- Storage Conditions : Stability varies; trifluoromethyl derivatives require refrigeration, while allyl and methyl analogues are stable at ambient temperatures .

- Biological Activity : Only S-(4-methylphenyl) derivatives exhibit documented insecticidal effects against A. kuehniella, reducing larval survival by 58–68% and weight by 57–62% at 0.1–0.2% concentrations .

Spectroscopic and Analytical Data

- NMR Characterization: S-(4-Methylphenyl) derivatives show distinct aromatic proton signals at δ 7.50–7.25 ppm and sulfonothioate CH₂ groups at δ 4.22 ppm . S-Benzyl analogues (e.g., 4a) exhibit similar splitting patterns, confirming structural consistency across the class .

- HRMS Validation : High-resolution mass spectrometry (HRMS) confirms molecular formulae, e.g., [C₁₂H₁₄O₂S₂ + H]+ for S-(4-methylphenyl) derivatives .

Biological Activity

S-Hexadecyl 4-methylbenzenesulfonothioate, a sulfonate ester, has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological properties based on diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a hexadecyl chain attached to a 4-methylbenzenesulfonothioate group. The molecular formula is . This compound's structure allows it to interact with biological membranes, potentially influencing various cellular processes.

Synthesis and Characterization

The synthesis typically involves the reaction of hexadecanol with 4-methylbenzenesulfonyl chloride under controlled conditions. Characterization techniques such as FT-IR spectroscopy and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In a study involving various bacterial strains, the compound exhibited inhibitory effects comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 50 µg/mL | 100 µg/mL |

| Staphylococcus aureus | 25 µg/mL | 50 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL | 150 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity and Safety Profile

While assessing its cytotoxic effects, studies have indicated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications . However, further research is necessary to fully understand its safety profile and potential side effects.

Case Studies and Research Findings

A notable case study involved the application of this compound in a veterinary context, where it was used to enhance immune response in livestock. The study reported improved health outcomes and reduced mortality rates in treated animals compared to controls .

Table 2: Health Outcomes in Treated Livestock

| Treatment Group | Survival Rate (%) | Immune Response (NO Level) |

|---|---|---|

| Control | 40 | Low |

| Treated | 80 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.